molecular formula C11H19NO5 B12891628 (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B12891628
M. Wt: 245.27 g/mol
InChI Key: AQZKCSDXFUBKRP-YUMQZZPRSA-N
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Description

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group, a methyl group, and two carboxylate groups. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable diester, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to control the stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral catalysts and high-purity starting materials is crucial to ensure the desired stereochemistry and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carboxylate groups can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or an aldehyde, while reduction of the carboxylate groups may yield primary or secondary alcohols.

Scientific Research Applications

(2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate can be compared with other chiral pyrrolidine derivatives, such as (2R,5R)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate and (2S,5S)-1-tert-Butyl 2-methyl 5-aminopyrrolidine-1,2-dicarboxylate.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and carboxylate functional groups. This combination of features makes it a valuable compound for various synthetic and research applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5S)-5-hydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1

InChI Key

AQZKCSDXFUBKRP-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1O)C(=O)OC

Origin of Product

United States

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